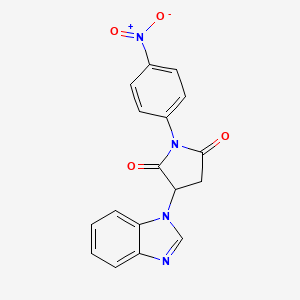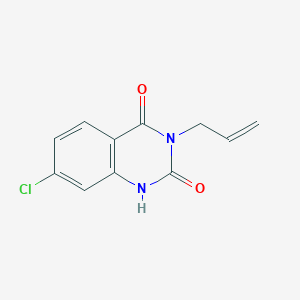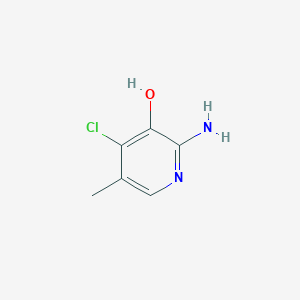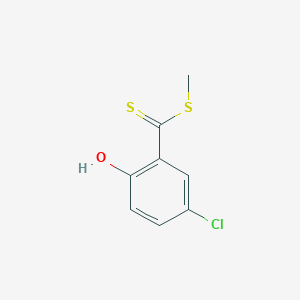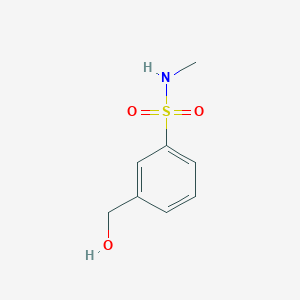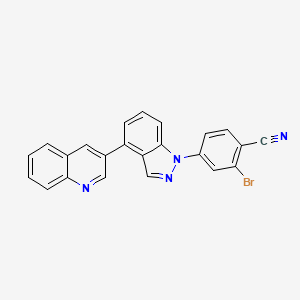
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine derivatives, followed by bromination and nitrile formation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles.
Cyclization Reactions: The indazole moiety can participate in further cyclization reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Cyclization: Cyclization can be facilitated by acids or bases under controlled temperatures.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while cyclization can lead to more complex polycyclic structures.
Scientific Research Applications
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The quinoline and indazole moieties suggest potential binding to enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrotoluene: Similar in having a bromo and nitrile group but lacks the quinoline and indazole moieties.
2-Bromo-4-quinolinone: Shares the quinoline structure but differs in the rest of the molecule.
Uniqueness
2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is unique due to its combination of a benzonitrile core with both quinoline and indazole moieties
Properties
Molecular Formula |
C23H13BrN4 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile |
InChI |
InChI=1S/C23H13BrN4/c24-21-11-18(9-8-16(21)12-25)28-23-7-3-5-19(20(23)14-27-28)17-10-15-4-1-2-6-22(15)26-13-17/h1-11,13-14H |
InChI Key |
RMXBEQONYZCPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC(=C(C=C5)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
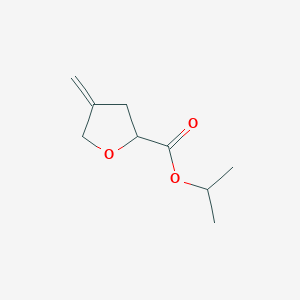
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)
![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
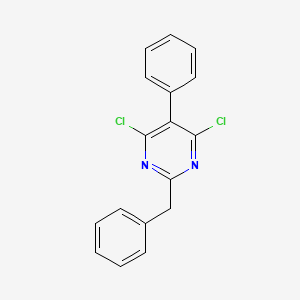
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)

